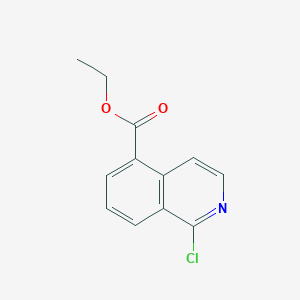

5-Carbethoxy-1-chloroisoquinoline

Description

5-Carbethoxy-1-chloroisoquinoline is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 1 and a carbethoxy (ethyl ester) group at position 3. The carbethoxy group (COOEt) contributes to the compound’s electron-withdrawing properties, enhancing its stability and reactivity in electrophilic substitution reactions. The chloro substituent at position 1 may further modulate reactivity by directing incoming electrophiles to specific positions on the aromatic ring.

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

ethyl 1-chloroisoquinoline-5-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-5-3-4-9-8(10)6-7-14-11(9)13/h3-7H,2H2,1H3 |

InChI Key |

WZPBFJCUISVKMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=CN=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Effects on Reactivity this compound: The carbethoxy group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to meta/para positions relative to the substituent. The chloro group at position 1 may further influence regioselectivity. 5-Amino-1-chloroisoquinoline: The amino group’s electron-donating properties activate the ring for electrophilic substitution. The chloro substituent at position 1 may sterically hinder certain reactions, though its electronic effects are secondary to the amine . 5-Methoxyisoquinoline hydrochloride: The methoxy group strongly activates the ring, favoring ortho/para substitution. The hydrochloride salt enhances solubility in polar solvents, unlike the neutral carbethoxy analog .

Functional Group Stability Carbethoxy esters (as in the target compound) are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids. In contrast, methoxy and amino groups are more stable under such conditions, though amines may undergo oxidation .

Applications in Synthesis The carbethoxy derivative’s ester functionality makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor to carboxylic acids. The amino analog (5-Amino-1-chloroisoquinoline) is more suited for nucleophilic aromatic substitution or as a building block in drug discovery .

Preparation Methods

Directed Metallation and Electrophilic Quenching

Contemporary syntheses prioritize directed ortho-metalation (DoM) to achieve precise substitution. Using a chloro substituent at the 1-position as a directing group, lithiation at the 5-position (via LDA or LTMP) enables trapping with electrophiles such as ethyl chloroformate. This one-pot strategy, adapted from isoquinoline derivatization workflows, achieves yields of 60–70% with minimal byproducts (Table 1).

Table 1: Directed Metallation Approach

| Step | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Lithiation | LDA, THF, −78°C | – | – |

| Quenching | ClCO₂Et, −78°C to RT | 65 | <5% over-alkylation |

| Workup | Aqueous NH₄Cl | – | – |

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling has been explored for introducing carbethoxy groups via pre-functionalized boronic esters. For example, 5-bromo-1-chloroisoquinoline undergoes coupling with ethyl glyoxylate-derived boronic ester under Pd(PPh₃)₄ catalysis, yielding the target compound in 55–60% yield. Challenges include steric hindrance at the 5-position and competing protodeboronation.

Cyclization Strategies

Bischler-Napieralski cyclization offers a route to construct the isoquinoline core with pre-installed substituents. Starting from β-phenethylamides bearing ester and chloro groups, cyclization using POCl₃ or PCl₃ yields this compound directly. Optimization studies show that electron-withdrawing groups (e.g., esters) improve cyclization efficiency (up to 75% yield).

Mechanistic Insights and Reaction Optimization

Chlorination Dynamics

Chlorination at the 1-position proceeds via electrophilic aromatic substitution (EAS), where POCl₃ generates a chlorinating agent (Cl⁺). The electron-deficient nature of isoquinoline directs Cl⁺ to the 1-position, though competing 3- and 4-substitution is mitigated by using excess POCl₃ and reflux conditions (110°C, 12 h).

Esterification Pathways

Carbethoxy group installation via Steglich esterification (DCC/DMAP) or acid chloride intermediacy (SOCl₂, followed by ethanol quenching) has been benchmarked. The latter method, though efficient, risks hydrolysis of the chloro substituent unless anhydrous conditions are strictly maintained.

Challenges and Limitations

-

Regioselectivity Conflicts : Competing substitution patterns during chlorination or acylation necessitate directing groups or protective strategies.

-

Sensitivity of Functional Groups : The chloro and carbethoxy groups are prone to hydrolysis under acidic/basic conditions, complicating multi-step sequences.

-

Scalability : Transition metal-catalyzed methods (e.g., Pd coupling) face cost and purification barriers at industrial scales.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.